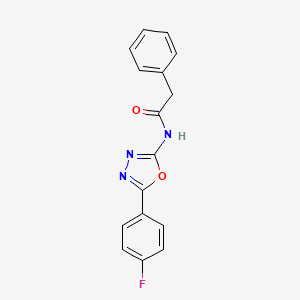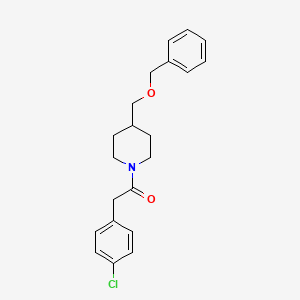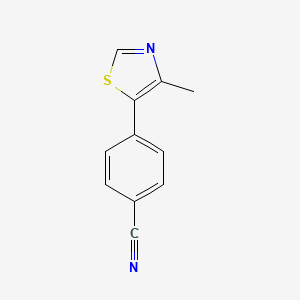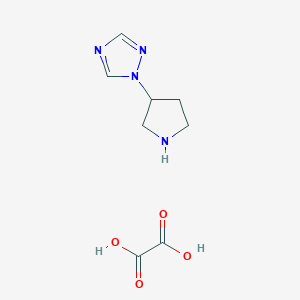![molecular formula C25H25N3O4S B2481127 N-(3-ethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899754-99-5](/img/structure/B2481127.png)
N-(3-ethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthetic routes for complex molecules like the one often involve multi-step processes, including palladium-catalyzed carbonylation, Wittig reactions, catalytic hydrogenation, hydrolysis, and peptide coupling. For instance, the synthesis of N-[4-[1-Ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid involved a seven-step process starting from 4-propionylphenol, illustrating the complexity and precision required in synthesizing structurally intricate molecules (Gangjee et al., 2002).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular conformation, demonstrating how components of a molecule, such as the pyrimidine and benzene rings, exhibit specific inclinations and folding conformations due to intramolecular forces, for example, hydrogen bonding (Subasri et al., 2016). These structural analyses are crucial for understanding the molecular geometry and potential reactive sites of complex molecules.
Chemical Reactions and Properties
The chemical behavior of complex molecules can be elucidated through reactions such as cyclocondensation, which has been employed in the synthesis of related sulfanyl-1,2,3,4-tetrahydropyrimidine derivatives. These reactions, alongside hydrogenation and alkylation, are pivotal for introducing functional groups that define the chemical properties of the molecule (Sarojini et al., 2015).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystal structure are determined through analytical techniques, including spectroscopy and X-ray crystallography. These properties are influenced by the molecule's structural configuration and intermolecular interactions within its crystalline form (Mary et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules, potential as a ligand or inhibitor, and participation in biological pathways, can be inferred from the molecule's functional groups and overall structure. For example, studies on similar compounds have explored their potential as inhibitors for biological targets, indicating how modifications in the molecular structure can significantly impact their biological activity and chemical properties (Shukla et al., 2012).
Scientific Research Applications
Crystal Structure Analysis
Research on structurally similar compounds, such as sulfanylacetamides and diamino-pyrimidines, has focused on crystal structure analysis to understand molecular conformations and interactions. For instance, studies have reported on the crystal structures of various sulfanylacetamides, highlighting their folded conformations and intramolecular hydrogen bonding, which could be relevant for designing compounds with specific biological activities (Subasri et al., 2017).
Antifolate and Antitumor Agents
Antifolates are a class of drugs that inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of DNA, RNA, and proteins. Research on pyrimidine analogs as classical and nonclassical antifolates has shown potential antitumor activities. These studies demonstrate the synthesis and evaluation of compounds as potential DHFR inhibitors and their effectiveness against various tumor cells, suggesting a possible area of application for related compounds (Gangjee et al., 2007).
Anticancer Activity
Another study focused on thiazolidin derivatives, showcasing their preparation and testing for anticancer activity. The synthesis of specific acetamide derivatives and their evaluation against leukemia cell lines indicated potent cytotoxic effects, highlighting a potential research application for similar compounds in developing new anticancer therapies (Horishny et al., 2021).
Glutaminase Inhibitors
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors illustrates the exploration of compounds for their therapeutic potential in cancer treatment. By modifying structural elements to improve solubility and potency, these studies contribute to the understanding of how specific compounds can be designed to target enzymes critical for cancer cell metabolism (Shukla et al., 2012).
properties
IUPAC Name |
N-(3-ethylphenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-2-16-7-5-8-17(13-16)26-21(29)15-33-25-27-22-19-10-3-4-11-20(19)32-23(22)24(30)28(25)14-18-9-6-12-31-18/h3-5,7-8,10-11,13,18H,2,6,9,12,14-15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTNFNCJXIRURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2481045.png)




![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2481053.png)
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid](/img/structure/B2481055.png)
![8-fluoro-2-(tetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2481056.png)


![N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2481061.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2481063.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2481064.png)
![2-[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2481066.png)